molecular formula C8H11Cl2N3 B2838766 Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 1352305-21-5

Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride

Cat. No.: B2838766
CAS No.: 1352305-21-5
M. Wt: 220.1
InChI Key: YSNIFFNMRGVVMA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and material science. This compound is recognized for its unique structural characteristics, which make it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with tumorigenesis . This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities compared to other imidazopyridine derivatives. Its ability to interact with a broader range of molecular targets makes it a versatile compound in drug discovery .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;;/h1-4,6H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNIFFNMRGVVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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